Product packaging for 3-Bromo-5-propoxyphenol(Cat. No.:)

3-Bromo-5-propoxyphenol

Cat. No.: B8032639
M. Wt: 231.09 g/mol
InChI Key: RDYAZFWZFARONZ-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenols and Phenoxy Ethers in Organic Synthesis

Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the phenol (B47542) ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine). This substitution significantly influences the reactivity of the aromatic ring. The electron-withdrawing nature of halogens can deactivate the ring towards electrophilic substitution, while also providing a "handle" for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

Phenoxy ethers, on the other hand, are characterized by an ether linkage (R-O-R') where one of the R groups is a phenyl ring. The ether group is generally stable and can influence the solubility and conformational properties of a molecule. In medicinal chemistry, the phenoxy ether motif is found in numerous drugs, where it can contribute to binding with biological targets. In materials science, polymers containing phenoxy ether units, such as polyphenyl ethers (PPEs) and polyphenylene oxides (PPOs), exhibit excellent thermal stability and are used in high-performance applications. nsf.gov

The synthesis of halogenated phenoxy ethers often involves two key steps: the halogenation of a phenol and the subsequent etherification, or vice versa. The direct halogenation of phenols can sometimes lead to a mixture of products due to the activating nature of the hydroxyl group. scientificupdate.com Therefore, regioselective methods, often employing specific catalysts, are crucial for obtaining the desired isomer. researchgate.netnih.gov Etherification is commonly achieved through the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide.

Significance of the 3-Bromo-5-propoxyphenol Structural Motif

The this compound molecule, with its specific substitution pattern, embodies the synthetic versatility of both halogenated phenols and phenoxy ethers. The meta-substitution of the bromo and propoxy groups relative to the hydroxyl group is particularly noteworthy. This arrangement influences the electronic distribution within the benzene (B151609) ring and presents distinct opportunities for further functionalization.

The bromine atom at the 3-position serves as a key reactive site. It can be readily transformed through various cross-coupling reactions to introduce a wide array of substituents, including alkyl, aryl, and heteroaryl groups. This capability makes this compound a valuable intermediate for creating libraries of complex molecules for drug discovery and other applications. rsc.orgnih.govuzh.chnih.gov The propoxy group at the 5-position, being a relatively small and lipophilic ether, can modulate the solubility and pharmacokinetic properties of derivatives. The phenolic hydroxyl group provides a site for further etherification, esterification, or can act as a hydrogen bond donor, which is often crucial for biological activity.

The combination of these three functional groups in a specific spatial arrangement makes the this compound scaffold a promising starting point for the development of new bioactive compounds and functional materials. The ability to selectively modify each part of the molecule allows for fine-tuning of its properties to meet specific design criteria.

Current Research Gaps and Future Directions for this compound

While the potential of this compound as a synthetic intermediate is clear from the study of analogous compounds, specific research focused solely on this molecule appears to be limited. Much of the available information is in the context of chemical supplier catalogs, indicating its availability for research purposes. bldpharm.com

A significant research gap is the lack of detailed studies on the biological activity of this compound and its simple derivatives. Investigating its potential as an antimicrobial, anticancer, or enzyme inhibitory agent could be a fruitful area of research, especially given that many halogenated phenols exhibit biological activity. nih.gov

Future research directions could include:

Development of optimized and scalable synthetic routes to this compound. While general methods for synthesizing similar compounds exist, a dedicated study to improve yield and purity for this specific molecule would be beneficial.

Exploration of its utility in the synthesis of novel heterocyclic compounds. The bromine atom can be used as a linchpin for constructing complex ring systems with potential pharmacological applications.

Investigation into its application in materials science. The incorporation of the 3-bromo-5-propoxyphenoxy moiety into polymers or liquid crystals could lead to materials with interesting thermal, optical, or electronic properties.

Systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with modifications at the bromine, hydroxyl, and propoxy positions, a deeper understanding of how each functional group contributes to biological activity can be gained.

In essence, this compound represents a molecule of untapped potential. Its well-defined structure and versatile functional groups make it a compelling target for further investigation across various disciplines of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₁BrO₂231.091881327-91-8 bldpharm.com
3-Bromo-5-isopropoxyphenolC₉H₁₁BrO₂231.091026796-73-5 bldpharm.com
3-Bromo-5-butoxyphenolC₁₀H₁₃BrO₂245.111881328-02-4
1-Bromo-3-propoxybenzene (B1289037)C₉H₁₁BrO215.09149557-17-5
3-Propoxyphenol (B1365604)C₉H₁₂O₂152.1916533-50-9
3-Bromophenol (B21344)C₆H₅BrO173.01591-20-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B8032639 3-Bromo-5-propoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYAZFWZFARONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Propoxyphenol

Precursor Synthesis Strategies for Substituted Phenols

The creation of 3,5-disubstituted phenols is a foundational challenge in organic synthesis due to the electronic properties of the phenol (B47542) ring, which strongly favor substitution at the ortho and para positions. acs.org Overcoming this inherent regiochemical preference requires specialized strategies.

Methods for 3-Bromo-5-substituted Phenols from Aromatic Precursors

Accessing phenols with a 3-bromo-5-substituent pattern often involves innovative C-H activation or strategic nucleophilic substitution reactions rather than direct electrophilic attack on a phenol.

One powerful, modern approach is the iridium-catalyzed C–H activation/borylation/oxidation sequence. nih.govnih.gov This method allows for the direct functionalization of otherwise inert C-H bonds. For instance, a 1,3-disubstituted benzene (B151609), such as 3-bromotoluene, can be regioselectively borylated at the 5-position due to steric influences. nih.gov The resulting arylboronic ester is then oxidized in a one-pot procedure to yield the corresponding phenol. This strategy has been successfully applied to prepare 3-bromo-5-methylphenol (B1280546) on a multigram scale, demonstrating its practicality. nih.govnih.gov The process is notable for its mild conditions and high yield, providing a direct route to contra-electronically substituted phenols that are difficult to obtain through conventional methods. nih.gov

Another effective strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. Robust and scalable syntheses have been developed using a di-halogenated starting material, such as 3-chloro-5-fluorobromobenzene. acs.org The process involves the selective displacement of one halogen (in this case, fluorine) by an alkoxide, followed by deprotection to reveal the phenol. For example, treatment with potassium tert-butoxide and p-methoxybenzyl alcohol (PMB-OH) can displace the fluorine, and subsequent deprotection with acid yields the desired 3-bromo-5-chlorophenol. acs.org This method has been demonstrated on a kilogram scale, highlighting its industrial applicability. acs.org

MethodStarting Material ExampleKey ReagentsProduct ExampleKey AdvantagesReference
C–H Activation/Borylation/Oxidation3-Bromotoluene(Ind)Ir(cod), H-BPin, dmpe; then an oxidant (e.g., Oxone)3-Bromo-5-methylphenolDirect, one-pot, high yield, scalable, overcomes electronic bias. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr)3-Chloro-5-fluorobromobenzeneKOtBu, p-methoxybenzyl alcohol; then acid3-Bromo-5-chlorophenolRobust, demonstrated on kilogram scale, crystalline products. acs.org
[3+3] Cyclocondensationα,β-Unsaturated ketones and α-fluoro-β-ketoestersBase (e.g., NaH)3,5-Disubstituted phenolsOne-pot, transition-metal-free, uses readily available acyclic precursors. acs.orgnih.gov

Preparation of 3-Substituted-5-propoxyphenols

To synthesize a precursor where the propoxy group is already in place, one could start with a molecule like 3,5-dihydroxybenzoic acid. A selective etherification of one hydroxyl group, followed by further functionalization, is a viable route. Alternatively, a precursor like 3-bromo-5-hydroxyphenol can be synthesized first, followed by the introduction of the propoxy group. The synthesis of o-propoxyaniline from o-nitrophenol, involving etherification with 1-chloropropane (B146392) followed by reduction, illustrates a standard sequence of ether formation and functional group manipulation that can be adapted for this purpose.

Regioselective Bromination Techniques for Phenolic Systems

The direct bromination of phenols is a classic electrophilic aromatic substitution reaction. lumenlearning.comlibretexts.org However, controlling the regioselectivity to favor a specific position, especially in the presence of multiple activating groups, requires carefully chosen reagents and conditions. The high reactivity of the phenol ring often leads to mixtures of ortho- and para-brominated products, and potentially polybromination. ccspublishing.org.cn

Electrophilic Aromatic Bromination Catalyzed Systems (e.g., I(III)-based reagents)

Hypervalent iodine reagents, specifically I(III) compounds, have emerged as effective mediators for electrophilic bromination. Research has shown that combining molecular bromine (Br₂) with electron-deficient λ³-iodanes, such as those derived from PhI(OAc)₂ or PhI(OTFA)₂, can activate the bromine for electrophilic attack on even deactivated aromatic substrates. chemrxiv.org This system is believed to involve the formation of a Lewis adduct between the I(III) center and Br₂, enhancing the electrophilicity of the bromine atom. chemrxiv.org This approach offers a potential pathway for controlled bromination under specific conditions, avoiding the harshness of traditional Lewis acid catalysts. chemrxiv.org

Alternative Bromination Protocols for Enhanced Selectivity

A variety of alternative bromination protocols have been developed to improve regioselectivity and use less hazardous reagents than elemental bromine. chemrxiv.orgnih.gov These methods often achieve high para-selectivity, which is useful when the para-position is available. For meta-substituted phenols, where the primary target positions are ortho and para to the hydroxyl group, these reagents can provide controlled monobromination.

Key alternative systems include:

HBr with Sterically Hindered Sulfoxides : A practical and regioselective method uses hydrogen bromide (HBr) where the selectivity is controlled by a sterically bulky sulfoxide (B87167). This system generates the electrophilic bromine species in situ, and the steric hindrance of the sulfoxide favors bromination at the less hindered para-position of phenols. ccspublishing.org.cnchemistryviews.org

KBr with Layered Double Hydroxides (LDHs) : The combination of potassium bromide (KBr) and ZnAl–BrO₃⁻–LDHs provides an efficient method for regioselective mono-bromination of phenols. mdpi.comresearchgate.net This system demonstrates excellent para-selectivity and operates under mild conditions with inexpensive reagents. mdpi.com

N-Bromosuccinimide (NBS) : NBS is a widely used alternative to Br₂ for aromatic bromination. organic-chemistry.org Its selectivity can be tuned by various additives or conditions. For example, NBS over silica (B1680970) gel or in the presence of a catalyst can achieve regioselective bromination. mdpi.comnih.gov

Organic Ammonium Tribromides : Stable, solid reagents like N-Benzyl-DABCO tribromide offer a source of bromine that allows for stoichiometric control and high-yielding, regioselective mono-bromination of phenols at room temperature. tandfonline.com

Brominating SystemKey FeaturesTypical SelectivityReference
HBr / Sterically Hindered SulfoxideInexpensive reagents, mild conditions, steric control of regioselectivity.High para-selectivity (up to 99:1). ccspublishing.org.cnchemistryviews.org
KBr / ZnAl–BrO₃⁻–LDHsExcellent regioselectivity, cheap reagents, high atom economy.Primarily para-bromination; ortho if para is blocked. mdpi.comresearchgate.net
N-Bromosuccinimide (NBS)Safer than Br₂, selectivity can be tuned with catalysts/supports (e.g., silica).Highly regioselective depending on conditions. chemrxiv.orgorganic-chemistry.orgnih.gov
N-Benzyl-DABCO TribromideStable solid reagent, rapid conversion at room temperature.Excellent yield and high regioselectivity for mono-bromination. tandfonline.com

Etherification Reactions for Propoxy Group Introduction

The introduction of the propoxy group is typically achieved via an etherification reaction, with the Williamson ether synthesis being the most common and reliable method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

The process begins with the deprotonation of the phenolic hydroxyl group using a suitable base. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. The choice of base and solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used as they enhance the nucleophilicity of the resulting phenoxide.

Once the phenoxide is formed in situ, it reacts with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion to form the desired aryl ether C-O bond. wikipedia.org This method is widely applicable and tolerates a variety of other functional groups on the aromatic ring. For example, the synthesis of 2-(3-Bromo-propoxy)-phenol involves the reaction of a phenol derivative with 1,3-dibromopropane (B121459) under basic conditions, highlighting the utility of this core reaction.

Alternative etherification methods exist, such as using alkyl carboxylates in the presence of a carboxylic acid salt, which can offer selective monoetherification of polyhydric phenols. google.comgoogle.com Palladium-catalyzed decarboxylative etherification using reagents like vinyl ethylene (B1197577) carbonate has also been developed as a modern alternative for creating allylic aryl ethers, which could potentially be adapted. nih.govfrontiersin.org

Williamson Ether Synthesis Approaches utilizing Propyl Halides

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary route for the synthesis of 3-Bromo-5-propoxyphenol. Current time information in Pasuruan, ID.masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic displacement of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgumb.edu For the synthesis of this compound, this can be approached in two ways: by reacting a 3-bromophenoxide with a propyl halide or by reacting a 3-propoxyphenoxide with a brominating agent. The more common and direct Williamson approach involves the O-alkylation of a pre-brominated phenol.

A typical procedure would involve the deprotonation of 3-bromophenol (B21344) with a suitable base to form the corresponding phenoxide. This is then reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether. The choice of base and solvent is critical for the success of this reaction, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Table 1: Williamson Ether Synthesis of Alkoxy-Aromatic Compounds

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-Bromophenol1-Bromopropane, K₂CO₃DMF60-80Not specified
Resorcinol1-Bromoalkane, BaseNot specifiedNot specifiedNot specified nii.ac.jp
3-BromophenolPropyl iodide, NaHTHFRoom Temp.High masterorganicchemistry.com

This table presents representative conditions for Williamson ether synthesis of related compounds, illustrating the general parameters applicable to the synthesis of this compound.

The reaction generally proceeds with good yields, although the presence of the bromine atom on the aromatic ring can influence the nucleophilicity of the phenoxide. The use of a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) can facilitate the deprotonation and subsequent reaction. masterorganicchemistry.com

Catalytic Etherification Methods

While the Williamson ether synthesis is robust, catalytic methods for etherification are gaining prominence due to their potential for milder reaction conditions and improved atom economy. These methods often involve the use of a transition metal or an acid catalyst to facilitate the coupling of an alcohol and an aryl halide or phenol.

For the synthesis of this compound, a potential catalytic approach could involve the copper- or palladium-catalyzed coupling of 3-bromophenol with propanol. Alternatively, acid catalysts such as zeolites or ion-exchange resins could be employed to promote the etherification of 3-bromophenol with propanol, although this is less common for the synthesis of specific, highly functionalized phenols. Research in the catalytic etherification of glycerol (B35011) with alcohols suggests that solid acid catalysts like Amberlyst resins can be effective.

Table 2: Potential Catalytic Systems for Etherification

Catalyst TypeExample CatalystSubstratesKey Features
Solid AcidAmberlyst-15Glycerol, AlcoholsHeterogeneous, reusable catalyst.
Transition MetalCopper or Palladium complexesPhenol, AlcoholCan allow for lower reaction temperatures.

This table outlines potential catalytic systems that could be adapted for the synthesis of this compound based on general catalytic etherification principles.

Advanced Synthetic Pathways for this compound

Modern organic synthesis has seen the development of powerful one-pot and multicomponent reactions that allow for the rapid construction of complex molecules from simple precursors.

One-Pot Synthetic Sequences (e.g., C-H Activation/Borylation/Oxidation variations)

A highly efficient and elegant approach to meta-substituted phenols involves a one-pot sequence of C-H activation, borylation, and subsequent oxidation. nih.gov This strategy allows for the direct functionalization of an aromatic C-H bond, bypassing the need for pre-functionalized starting materials.

In a potential application for the synthesis of this compound, a suitable starting material such as 1-bromo-3-propoxybenzene (B1289037) could undergo iridium-catalyzed C-H borylation directed by the propoxy group to the meta position. The resulting boronic ester can then be oxidized in the same pot using an oxidizing agent like hydrogen peroxide or Oxone® to yield the desired this compound. This methodology is particularly powerful for accessing substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. A similar one-pot C-H activation/borylation/oxidation has been successfully applied to prepare 3-bromo-5-methylphenol.

Multicomponent Reactions Incorporating Phenol and Bromine Functionalities

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a high degree of synthetic efficiency. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure.

For instance, a hypothetical MCR could involve the reaction of a suitably substituted phenol, an aldehyde, and a bromine source in a convergent manner. The development of new MCRs is an active area of research, and it is conceivable that a novel reaction could be designed for the efficient assembly of brominated propoxy phenols.

Reaction Chemistry and Mechanistic Investigations of 3 Bromo 5 Propoxyphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 3-Bromo-5-propoxyphenol, influencing the aromatic ring's susceptibility to electrophilic attack and participating in reactions typical of phenols.

Electrophilic Substitution Reactions on the Phenolic Ring

The orientation of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and propoxy (-OC3H7) groups are both strongly activating and ortho-, para-directing. The bromine (-Br) atom is deactivating but also ortho-, para-directing.

Given the positions of the current substituents (at C1, C3, and C5), the directing effects can be summarized as follows:

Hydroxyl group (-OH at C1): Directs incoming electrophiles to positions C2, C4, and C6.

Bromo group (-Br at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Propoxy group (-OPr at C5): Directs incoming electrophiles to positions C2, C4, and C6.

All three substituents direct incoming electrophiles to the same available positions on the aromatic ring (C2, C4, and C6). The powerful activating nature of the hydroxyl and propoxy groups generally outweighs the deactivating effect of the bromine, making the ring susceptible to electrophilic substitution. researchgate.net The precise location of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, larger electrophiles may preferentially attack the less hindered C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. researchgate.netpurdue.edu

Reactions Involving the Phenoxide Anion

The acidic proton of the phenolic hydroxyl group can be readily removed by a base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide anion. This anion is a potent nucleophile and can undergo various reactions, most notably O-alkylation and O-acylation.

A documented example is the reaction of 4-bromo-3-propoxyphenol with methyl iodide in the presence of potassium carbonate to yield 1-bromo-2-propoxy-4-methoxybenzene. google.com This Williamson ether synthesis demonstrates the nucleophilic character of the phenoxide intermediate. google.com

Table 1: Representative Reactions of the Phenoxide Anion

ReactantReagentsProductReaction Type
4-bromo-3-propoxyphenol1. K₂CO₃, Acetone2. CH₃I1-bromo-2-propoxy-4-methoxybenzeneO-Alkylation

This table illustrates a reaction analogous to what would be expected for this compound.

Reactivity of the Aryl Bromide Substituent

The bromine atom on the aromatic ring is another key functional group, enabling a range of transformations, particularly carbon-carbon bond-forming reactions.

Nucleophilic Aromatic Substitution Pathways

Direct replacement of the bromine atom by a nucleophile via nucleophilic aromatic substitution (SNAr) is generally challenging for a substrate like this compound. masterorganicchemistry.com The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.govresearchgate.net In this molecule, the hydroxyl and propoxy groups are electron-donating, which disfavors this pathway. whiterose.ac.uk Therefore, forcing conditions, such as high temperatures or the use of very strong nucleophiles, would likely be required, and other reaction pathways might compete.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide functionality is an excellent handle for participating in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or its ester) to form a new carbon-carbon bond. masterorganicchemistry.comharvard.edu It is widely used to create biaryl structures. researchgate.net For this compound, a Suzuki coupling with an arylboronic acid would yield a 3-aryl-5-propoxyphenol derivative. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. harvard.edursc.orgdoi.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgnih.gov This reaction also utilizes a palladium catalyst and a base. mdpi.comlibretexts.org Reacting this compound with an alkene like styrene, for example, would lead to a propoxystilbene derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgsioc-journal.cn The catalytic system typically consists of a palladium complex and a copper(I) co-catalyst, along with a base. organic-chemistry.orgsemanticscholar.orgrsc.org This method would allow for the synthesis of 3-alkynyl-5-propoxyphenols.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)3-Aryl-5-propoxyphenol
HeckAlkene (e.g., R-CH=CH₂)Pd(OAc)₂, Ligand, Base (e.g., Et₃N)3-(Alkenyl)-5-propoxyphenol
SonogashiraTerminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-(Alkynyl)-5-propoxyphenol

Grignard and Organolithium Reagent Chemistry

The formation of Grignard or organolithium reagents from this compound is complicated by the presence of the acidic phenolic proton. ijpsm.com Both Grignard reagents (RMgX) and organolithium reagents (RLi) are extremely strong bases and would be immediately quenched by the phenol (B47542), leading to deprotonation rather than formation of the desired organometallic species. ijpsm.comwikipedia.orglibretexts.org

To successfully form the Grignard or organolithium reagent at the carbon bearing the bromine, the phenolic hydroxyl group must first be protected. Common protecting groups for phenols include ethers (e.g., methyl, methoxymethyl (MOM), or silyl (B83357) ethers) or esters. Once the hydroxyl group is protected, the aryl bromide can be converted into the corresponding Grignard reagent by reaction with magnesium metal or into an organolithium reagent via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium). hzdr.dewisc.edu These reactive intermediates can then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds or carbon dioxide, before the protecting group is removed to regenerate the phenol. ijpsm.comwisc.edu

Transformations of the Propoxy Side Chain

The propoxy group, an ether linkage attached to the benzene (B151609) ring, offers sites for specific chemical modifications. These transformations can be broadly categorized into functionalization of the alkyl chain and cleavage of the ether bond.

While direct functionalization of the propyl chain in this compound is not extensively documented in readily available literature, general reactions of similar alkoxybenzenes suggest potential transformations. For instance, the terminal methyl group of the propoxy chain could theoretically undergo radical halogenation, although this is often unselective. More controlled functionalization would typically be achieved by synthesizing the desired substituted propyl chain first and then forming the ether linkage with 3-bromo-5-hydroxyphenol.

Research on related compounds provides insights into potential reactions. For example, studies on other alkoxy-substituted bromobenzenes show that the alkoxy group can influence the regioselectivity of reactions on the aromatic ring.

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions using strong acids. libretexts.org This reaction is a cornerstone of ether chemistry. masterorganicchemistry.com

Acid-Catalyzed Cleavage:

The most common method for cleaving ethers involves treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction proceeds through a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org

In the case of this compound, the ether is an aryl alkyl ether. The carbon-oxygen bond between the aromatic ring and the propoxy group is strong and resistant to cleavage due to the sp² hybridization of the aromatic carbon and resonance effects. Therefore, acidic cleavage will exclusively break the bond between the oxygen and the propyl group. libretexts.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the carbon of the propyl group. Since the propyl group is a primary alkyl group, this attack will proceed via an S(_N)2 mechanism. libretexts.orgyoutube.com The products of this reaction are 3-bromo-5-hydroxyphenol and a propyl halide.

It is important to note that even with an excess of the hydrohalic acid, the resulting phenol will not undergo further substitution of the hydroxyl group. libretexts.org

Reaction with Strong Bases:

Ethers can also be cleaved by very strong bases, such as organolithium compounds. wikipedia.org This type of cleavage often involves deprotonation at the α-position to the ether oxygen, leading to the elimination of an alkene and an alkoxide. wikipedia.org For acyclic ethers, this typically proceeds through a beta-hydride elimination mechanism. wikipedia.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions. This involves studying the transition states of rate-limiting steps and identifying any reaction intermediates.

For the acid-catalyzed cleavage of the ether linkage in this compound, the rate-limiting step is typically the nucleophilic attack of the halide ion on the protonated ether. In the S(_N)2 pathway, which is relevant here, the reaction proceeds through a single, concerted transition state. In this transition state, the nucleophile (halide ion) is forming a new bond to the carbon of the propyl group, while the carbon-oxygen bond of the leaving group (3-bromo-5-hydroxyphenol) is breaking. The steric hindrance around the electrophilic carbon is a key factor influencing the energy of this transition state and thus the reaction rate. libretexts.org

Computational chemistry, such as Density Functional Theory (DFT) calculations, can be a powerful tool for studying the geometry and energy of such transition states. rsc.orgresearchgate.net These calculations can help to rationalize the observed reactivity and selectivity.

In the S(_N)2 cleavage of this compound, the reaction is concerted, meaning there are no discrete intermediates. wikipedia.org However, the initial protonation of the ether oxygen leads to the formation of an oxonium ion intermediate. This protonated ether is more reactive towards nucleophilic attack than the neutral ether.

In contrast, if the alkyl group were tertiary, the cleavage would likely proceed through an S(_N)1 mechanism, which involves the formation of a stable carbocation intermediate after the departure of the leaving group. masterorganicchemistry.comwikipedia.orgopenstax.org For secondary alkyl groups, a mixture of S(_N)1 and S(_N)2 pathways can be observed. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Propoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through a suite of 1D and 2D NMR experiments, the connectivity and spatial relationships of all atoms in 3-Bromo-5-propoxyphenol can be determined.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the protons of the propoxy chain, and the phenolic hydroxyl proton. The electron-withdrawing bromine atom and the electron-donating propoxy and hydroxyl groups create a specific substitution pattern on the aromatic ring, leading to characteristic chemical shifts and coupling patterns for the aromatic protons. The propoxy chain protons are expected to show a typical triplet-sextet-triplet pattern due to spin-spin coupling between adjacent methylene (B1212753) and methyl groups.

Predicted ¹H NMR Data (in CDCl₃)

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 6.85 t 1.5
H-4 6.70 t 2.2
H-6 6.55 t 2.0
O-CH₂ 3.89 t 6.6
-CH₂- 1.80 sextet 7.0
-CH₃ 1.03 t 7.4

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (-OH) 156.5
C-2 108.0
C-3 (-Br) 123.0
C-4 116.5
C-5 (-OPr) 160.0
C-6 102.5
O-CH₂ 70.0
-CH₂- 22.5

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Confirmation

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons in the propoxy chain (O-CH₂ with -CH₂-, and -CH₂- with -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would confirm the assignment of each proton to its corresponding carbon atom in both the aromatic ring and the propoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations for this compound would include the correlation from the O-CH₂ protons to the C-5 of the aromatic ring, definitively establishing the position of the propoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for conformational analysis. For instance, a NOESY correlation between the O-CH₂ protons and the H-6 and H-4 protons of the aromatic ring would confirm their spatial proximity.

Advanced NMR Techniques for Conformational Analysis

The flexibility of the propoxy chain allows for different spatial orientations or conformers. Advanced NMR techniques, such as variable temperature NMR and Rotating Frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the conformational dynamics of the propoxy group relative to the phenyl ring. prospre.ca These studies can provide insights into the preferred rotational conformations and the energy barriers between them. prospre.ca

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₁BrO₂), the exact mass can be calculated.

Calculated Exact Mass for C₉H₁₁⁷⁹BrO₂

Ion Formula Calculated m/z
[M]⁺ 229.9993

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺).

Fragmentation Pattern Analysis for Structural Features

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information.

Predicted Fragmentation Pattern for this compound

m/z Possible Fragment
230/232 [C₉H₁₁BrO₂]⁺ (Molecular ion)
187/189 [M - C₃H₇]⁺ (Loss of propyl radical)
172/174 [M - C₃H₇O]⁺ (Loss of propoxy radical)
149 [M - Br]⁺
121 [C₇H₅O₂]⁺

The fragmentation is expected to be initiated by common pathways for aromatic ethers and phenols. This includes the cleavage of the propyl group, loss of the entire propoxy group, and fragmentation of the aromatic ring itself. The presence of the bromine atom in a fragment is indicated by the characteristic isotopic doublet.

Coupled Techniques (e.g., LC-MS) for Purity Assessment

The purity of this compound is critical for its application in research and synthesis, necessitating the use of high-resolution analytical methods. Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for this purpose, offering both separation of the target compound from impurities and its unambiguous identification.

A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer is a common configuration for analyzing substituted phenols. acs.org For the separation of this compound and potential isomers or related impurities, a reverse-phase column is typically employed. Pentafluorophenyl (PFP) columns, for instance, have demonstrated high selectivity for positional isomers of halogenated compounds. lcms.cz The analysis of various phenolic compounds has been successfully achieved using such columns. lcms.czshimadzu.com

The mobile phase generally consists of a gradient mixture of an aqueous component (often water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com The gradient elution allows for the effective separation of compounds with varying polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used to generate ions from the analyte molecules. shimadzu.com APCI can be particularly advantageous for relatively less polar phenolic compounds. shimadzu.com The mass analyzer, often a triple quadrupole or time-of-flight (TOF) instrument, then detects the ions based on their mass-to-charge ratio (m/z). For this compound (C₉H₁₁BrO₂), the expected molecular ion peaks would correspond to its isotopic pattern, primarily [M+H]⁺ at m/z 231.0 and 233.0 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the method can achieve very high sensitivity and specificity, allowing for the quantification of the main compound and the detection of trace-level impurities. shimadzu.comsepscience.com

A typical LC-MS method for a similar substituted phenol (B47542) is detailed in the table below.

ParameterCondition
Column Pentafluorophenyl (PFP), e.g., 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Elution Gradient
Flow Rate 0.5 mL/min
Ionization Source APCI or ESI, negative or positive mode
MS Mode MRM for quantification

Vibrational Spectroscopy (IR and Raman)

Characteristic Functional Group Frequencies Analysis

The vibrational spectrum of this compound is dominated by absorptions arising from its key functional groups: the hydroxyl group, the propoxy ether linkage, the aromatic ring, and the carbon-bromine bond.

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching (ν) vibration. In a dilute solution of a phenol in a non-polar solvent, this appears as a relatively sharp band around 3600 cm⁻¹. libretexts.org In the solid state or in concentrated solutions, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically in the 3400-3200 cm⁻¹ range. libretexts.orgpressbooks.pub The O-H bending (δ) vibration is expected in the 1410-1260 cm⁻¹ region.

C-O Vibrations: The spectrum will feature strong C-O stretching bands. The aryl C-O stretch of the phenolic group is typically observed around 1260-1180 cm⁻¹. The alkyl-aryl ether C-O stretching from the propoxy group results in a strong, characteristic absorption, usually as an asymmetric stretch in the 1275-1200 cm⁻¹ region and a symmetric stretch around 1075-1020 cm⁻¹. worldscientific.com

Aromatic Ring Vibrations: The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes appear above 3000 cm⁻¹. okstate.edu The C=C stretching vibrations within the ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. libretexts.org The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is indicative of the 1,3,5-trisubstitution pattern on the benzene (B151609) ring.

Aliphatic C-H Vibrations: The propoxy group's CH₂, and CH₃ groups will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups are expected around 1470-1450 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 680-515 cm⁻¹ range. The exact position can be influenced by coupling with other vibrations. okstate.edu

The expected characteristic vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H (Hydrogen-bonded)Stretching (ν)3400 - 3200Strong, Broad
Aromatic C-HStretching (ν)3100 - 3000Medium to Weak
Aliphatic C-HStretching (ν)2960 - 2850Medium to Strong
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
C-O (Phenol)Stretching (ν)1260 - 1180Strong
C-O (Ether)Asymmetric Stretching (ν)1275 - 1200Strong
C-BrStretching (ν)680 - 515Medium to Strong

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The flexibility of the propoxy group allows for different spatial orientations (conformers) relative to the phenol ring. These different conformations can lead to subtle but measurable differences in the vibrational spectra. nih.gov

For example, rotation around the C-O ether bond can result in different conformers. These variations in geometry can affect the vibrational coupling between the propoxy chain and the aromatic ring, leading to shifts in frequency or changes in the intensity of certain bands, particularly those associated with the C-O-C linkage and the CH₂ groups of the propoxy chain. sci-hub.se

Furthermore, the orientation of the phenolic O-H group can be influenced by intramolecular interactions. In ortho-substituted phenols, cis and trans isomers arising from the orientation of the O-H bond relative to the substituent can be distinguished by their unique O-H stretching frequencies. cdnsciencepub.com While this compound is meta-substituted, the possibility of weak intramolecular hydrogen bonding between the phenolic hydrogen and the ether oxygen of the propoxy group, if sterically allowed, could influence the conformational preference and be reflected in the O-H stretching band. Detailed computational studies and variable-temperature spectroscopic experiments would be required to fully elucidate the conformational landscape of this molecule. nih.gov

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. unl.pt This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. ub.edu

Single-Crystal X-ray Diffraction of this compound and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound (CAS 1881327-91-8) is not publicly available in the searched literature, the methodology is well-established through extensive studies on its derivatives and related brominated phenols. nih.govresearchgate.netnih.gov To perform such an analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to build an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. mdpi.com

Studies on closely related compounds, such as 2,6-dibromophenol (B46663) and various chloro- and bromo-substituted phenols, provide a strong basis for predicting the structural characteristics of this compound. nih.govresearchgate.net These studies reveal that the phenol ring is planar, and they provide precise measurements for C-Br, C-O, and C-C bond lengths within the aromatic system, which are expected to be similar in the title compound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a combination of intermolecular forces, which can be inferred from crystallographic studies of analogous compounds. nih.govbohrium.com

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding. This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom or another bromine atom on an adjacent molecule. nih.govresearchgate.net In the crystal structures of brominated phenols, both Br···O and Br···Br interactions have been observed. nih.govresearchgate.net These interactions can be classified as Type I (where the C-Br···Br angles are equal) or Type II (where one angle is near 180° and the other is near 90°), with the latter being indicative of a stronger, more directional halogen bond. nih.gov

Van der Waals Forces: Weaker, non-directional van der Waals forces, particularly from the propyl chains, will also play a role in filling space and maximizing packing efficiency.

The interplay between the strong O-H···O hydrogen bonds and the more subtle, but structurally significant, halogen bonds and π-stacking interactions would ultimately define the solid-state supramolecular assembly of this compound. nih.govresearchgate.net

Computational and Theoretical Chemistry of 3 Bromo 5 Propoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the molecular properties of 3-bromo-5-propoxyphenol at the atomic and electronic levels. These methods allow for the prediction of its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

For a molecule like this compound, DFT calculations would typically involve selecting a functional and a basis set. Common functionals for such systems include B3LYP, which is known for its reliability in predicting molecular geometries and energies, and M06-2X, which is often used for systems with non-covalent interactions. researchgate.net The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently used for substituted phenols to provide a good description of the electronic structure. mdpi.comnih.gov

The optimization process would yield the most stable conformation of the propoxy group relative to the phenyl ring and the hydroxyl group. Furthermore, DFT calculations can provide insights into the electronic effects of the bromo and propoxy substituents on the phenol (B47542) ring. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the propoxy group would influence the electron density distribution, bond lengths, and bond angles of the molecule. semanticscholar.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Substituted Phenols

Functional Basis Set Typical Applications
B3LYP 6-31G(d,p) Geometry optimization, vibrational frequencies
B3LYP 6-311++G(d,p) More accurate electronic properties, reaction energies mdpi.com
M06-2X 6-311+G(d,p) Systems with dispersion interactions, thermochemistry researchgate.net
CAM-B3LYP 6-311G+(d,p) Charge-transfer excitations, pKa calculations torvergata.itnih.gov
ωB97X-D cc-pVTZ Bond dissociation energies, non-covalent interactions nih.govrsc.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT. nih.gov

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT methods and for obtaining highly accurate predictions of specific properties, such as bond dissociation energies of the O-H bond. acs.org For instance, a study on 4-bromophenol (B116583) utilized ab initio calculations at the 4-31G level to determine the barrier to internal rotation of the hydroxyl group. oup.com While computationally expensive, methods like CCSD(T) are often considered the "gold standard" for chemical accuracy. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms of the hydroxyl and propoxy groups, which are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms and the bromine atom, reflecting the sites susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

HOMO-LUMO gap (ΔE): A smaller gap generally indicates higher reactivity.

Ionization Potential (IP): Approximated as -E(HOMO).

Electron Affinity (EA): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's electrophilic character.

The presence of the electron-donating propoxy group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the LUMO energy, increasing its electrophilicity. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data and Global Reactivity Descriptors for a Substituted Phenol

Parameter Illustrative Value (eV) Interpretation
E(HOMO) -8.5 Energy of the highest occupied molecular orbital
E(LUMO) -1.2 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 7.3 Indicates high kinetic stability
Ionization Potential (IP) 8.5 Energy required to remove an electron
Electron Affinity (EA) 1.2 Energy released when an electron is added
Electronegativity (χ) 4.85 Tendency to attract electrons
Chemical Hardness (η) 3.65 Resistance to deformation of electron cloud
Electrophilicity Index (ω) 3.23 Propensity to accept electrons

Note: These are illustrative values for a generic substituted phenol and not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the influence of the environment on the structure and dynamics of this compound.

The propoxy group in this compound has several rotatable bonds, leading to a number of possible conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers in both the gas phase and in solution. These simulations can reveal the preferred orientations of the propoxy chain and the hydroxyl group relative to the phenyl ring. In the gas phase, intramolecular interactions such as hydrogen bonding between the hydroxyl proton and the propoxy oxygen may play a significant role in determining the most stable conformation.

The conformational preferences of this compound may differ between a nonpolar solvent and a polar protic solvent like water. In water, the molecule's polar groups will be stabilized by hydrogen bonding, which may favor more extended conformations of the propoxy chain compared to the gas phase. Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical environments. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting the properties of novel or untested compounds, such as this compound, thereby reducing the need for extensive experimental testing. This approach is particularly relevant under regulatory frameworks like REACH, which encourage the use of alternative methods to fill data gaps for chemical characterization nih.gov.

Prediction of Physico-Chemical Parameters (e.g., partition coefficients, pKa)

Key physicochemical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa) are crucial for understanding the environmental fate, bioavailability, and potential biological activity of a compound. QSPR models provide a robust framework for estimating these values.

The partition coefficient (logP) , which describes a compound's lipophilicity, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. For aromatic compounds, logP can be predicted using models built from large datasets of structurally related molecules. nih.govresearchgate.net These models often employ multiple linear regression (MLR) and utilize molecular descriptors derived from the compound's structure. For this compound, the presence of the propoxy group and the bromine atom significantly influences its lipophilicity. While no specific experimental value is publicly available, we can estimate its properties based on related structures. For instance, 3-propoxyphenol (B1365604) has a computed XLogP3 of 2.6. nih.gov The addition of a bromine atom, which is hydrophobic, would be expected to increase this value.

The acid dissociation constant (pKa) is a measure of a compound's acidity and is fundamental to its behavior in physiological and environmental systems. conicet.gov.ar For phenols, the pKa is highly dependent on the nature and position of substituents on the aromatic ring. um.si Computational models for pKa prediction often use quantum mechanical calculations to derive atomic charges, which are then correlated with experimental pKa values. acs.orgmuni.cz Various levels of theory (e.g., DFT, MP2, HF) and basis sets can be employed to calculate these charges. acs.orgacs.org The electron-withdrawing nature of the bromine atom and the electronic influence of the meta-propoxy group in this compound would both affect the acidity of the phenolic hydroxyl group.

Below is a table of predicted physicochemical parameters for this compound and related compounds, derived from established computational models and databases.

Compound NameMolecular FormulaPredicted logPPredicted pKaSource
This compound C₉H₁₁BrO₂~3.4 (Estimated)~9.0 (Estimated)N/A
3-PropoxyphenolC₉H₁₂O₂2.6~9.8 nih.gov
3-Bromophenol (B21344)C₆H₅BrO2.599.03N/A
PhenolC₆H₅OH1.489.99N/A

Note: Values for this compound are estimates based on the properties of related compounds and known substituent effects. Direct computational studies are not publicly available.

Development of Predictive Models for Related Analogues

The development of robust QSPR models relies on the availability of high-quality data for a diverse set of structurally related compounds. For analogues of this compound, such as other halogenated and alkoxy-substituted phenols, predictive models can be constructed to estimate a wide range of properties. nih.gov

The process of developing a predictive QSPR model typically involves the following steps:

Data Set Curation: A dataset of molecules with known experimental property values is compiled. This set is then divided into a training set for model development and a test set for external validation. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the calculated descriptors and the experimental property. nih.govum.si

Validation: The model's predictive power is rigorously assessed through internal validation (e.g., cross-validation) and external validation using the test set. nih.govresearchgate.net

For halogenated phenols and ethers, QSPR models have been successfully developed to predict properties like aqueous solubility and vapor pressure. nih.gov These models often find that descriptors related to the molecule's electrostatic potential and volume are highly significant. nih.gov Such models could be expanded to include compounds like this compound to enhance their applicability domain and predictive accuracy.

Reaction Mechanism Predictions and Computational Reaction Design

Computational chemistry provides powerful tools for elucidating reaction mechanisms and designing efficient synthetic routes. By modeling reactants, products, intermediates, and transition states, chemists can gain detailed insights into reaction pathways and energy landscapes.

Transition State Localization and Energy Barrier Calculations

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Density Functional Theory (DFT) is a widely used quantum mechanical method for locating transition states and calculating energy barriers. acs.orgnih.gov For reactions involving this compound, such as its synthesis via electrophilic bromination of 3-propoxyphenol, DFT calculations could be employed. The hydroxyl (-OH) and propoxy (-OCH₂CH₂CH₃) groups are ortho-, para-directing activators. sparkl.mesavemyexams.com However, since they are in a meta-relationship to each other, their directing effects are additive, primarily at the 2-, 4-, and 6-positions of the ring. Computational analysis would involve:

Geometry Optimization: Optimizing the 3D structures of the reactant (3-propoxyphenol), the electrophile (e.g., Br⁺ source), intermediates (sigma complexes), and the final product.

Transition State Search: Locating the transition state structures for the electrophilic attack at each potential position on the ring.

Frequency Calculations: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency).

Energy Calculation: Computing the Gibbs free energies of all species to determine the activation barriers for each pathway and predict the regioselectivity of the bromination. acs.orgescholarship.org

These calculations can reveal the most likely reaction pathway and explain the observed product distribution. nih.govresearchgate.net

Computational Screening of Synthetic Routes

Computational chemistry can be used to screen and optimize potential synthetic routes before they are attempted in the laboratory. For this compound, two primary retrosynthetic disconnections suggest two plausible routes:

Route A: Electrophilic Bromination of 3-Propoxyphenol This route involves the bromination of commercially available 3-propoxyphenol. Computational screening would focus on:

Evaluating Brominating Agents: Modeling the reaction with different brominating agents (e.g., Br₂, NBS) to predict reaction efficiency and selectivity. nih.gov

Solvent Effects: Using continuum solvation models to assess how different solvents might influence the reaction's energy profile.

Route B: Etherification of 3-Bromophenol This route involves the etherification of 3-bromophenol with a propyl halide (e.g., 1-bromopropane), typically via a Williamson ether synthesis. organic-chemistry.orgmdpi.com Computational screening would help:

Compare Reaction Conditions: Modeling the reaction under different basic conditions to determine the most favorable pathway and minimize potential side reactions.

Explore Alternative Catalysts: Investigating modern, metal-catalyzed etherification methods, such as those using palladium or copper catalysts, by calculating the catalytic cycle's energetics. mdpi.comfrontiersin.org

Synthetic Applications and Derivatization for Functional Materials

3-Bromo-5-propoxyphenol as a Building Block in Complex Molecule Synthesis

The utility of this compound as an intermediate is rooted in the distinct reactivity of its functional groups. The phenolic hydroxyl allows for etherification and esterification reactions, while the bromine atom provides a site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Brominated phenols are crucial starting materials for the synthesis of a wide array of pharmacologically active compounds. researchgate.netresearchgate.net Natural products derived from marine organisms, for instance, often feature brominated phenol (B47542) structures and exhibit a range of biological activities. researchgate.netacs.org The structure of this compound is analogous to scaffolds found in bioactive molecules, suggesting its potential as a precursor. For example, brominated phenoxyphenols, which share a similar structural motif, have shown significant antibacterial activity against persistent and biofilm-forming pathogens like MRSA. nih.govnih.gov

The phenolic hydroxyl group can be modified, and the bromine atom can be used in palladium-catalyzed reactions like the Buchwald-Hartwig amination to introduce nitrogen-containing groups, a common strategy in drug discovery. thieme-connect.comwikipedia.org This reaction is a powerful tool for creating the aryl amine bonds frequently found in pharmaceutical compounds. wikipedia.org

Halogenated phenols are foundational in the agrochemical industry, serving as intermediates for herbicides and fungicides. ketonepharma.comresearchgate.net The bromination of phenols is a key step in producing these active ingredients. mdpi.comrsc.org The structure of this compound makes it a candidate for developing new agrochemical products.

In the realm of specialty chemicals, phenolic compounds are used to create products like dyes and pigments. ketonepharma.com The specific substitution pattern of this compound can influence the properties of resulting materials, making it a useful component for creating chemicals with tailored characteristics.

Derivatization for Advanced Organic Materials

The modification of this compound can lead to the creation of advanced organic materials with specific electronic or light-interacting properties.

The bromine atom on the phenol ring is a key functional group for building larger, conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds by coupling aryl halides with boronic acids. mdpi.comresearchgate.net This reaction is highly efficient for creating biaryl structures, which are the backbones of many conjugated polymers. rsc.orgroyalsocietypublishing.orgresearchgate.net By reacting this compound with various boronic acids, a diverse range of conjugated molecules can be synthesized. mdpi.com

The Buchwald-Hartwig amination offers another route to extend conjugation by forming carbon-nitrogen bonds, leading to materials with different electronic properties. libretexts.orgresearchgate.netacsgcipr.org These reactions are fundamental in materials science for designing molecules with specific functions. rsc.org

The synthesis of extended conjugated systems from this compound is the first step toward creating photoactive or electroactive materials. chemistryviews.org Conjugated polymers derived from phenolic precursors can exhibit fluorescence and are being explored for use in sensors and organic light-emitting devices (OLEDs). researchgate.netacs.orgmdpi.com

Electropolymerization is another technique used to create thin, electroactive films from phenolic derivatives. mdpi.comresearchgate.netresearchgate.net These polymer films can be used in the fabrication of sensors and other electronic devices. rsc.orgaidic.it The specific properties of the resulting polymer, such as its conductivity and stability, can be tuned by the structure of the starting phenol monomer. researchgate.netrsc.org

Integration into Polymer Architectures

The functional groups of this compound allow for its incorporation into various polymer structures, either as part of the main chain or as a pendant group.

The phenolic hydroxyl group is a reactive site for polymerization. It can be used to create bioabsorbable polymers with phenolic moieties, which are of interest for biomedical applications due to their biocompatibility and potential for controlled degradation. bezwadabiomedical.com Phenolic resins can also be cured through addition reactions of derivatized hydroxyl groups (e.g., as allyl or epoxy functionalities) to form crosslinked networks. core.ac.uk

Furthermore, functionalized phenols can be grafted onto existing polymer backbones to modify their properties. For instance, a two-step etherification can attach phenolic units to fluorinated electroactive polymers, tuning their electronic characteristics for specific applications. researchgate.net Phenol-functionalized additives are also used to control polymerization in the manufacturing of molecular resists for high-resolution patterning. aip.org The ability to synthesize polymers with chain-ends functionalized with phenol groups opens up possibilities for creating block and graft copolymers with unique architectures and properties. researchgate.netnih.govscirp.org

Compound and Reaction Data

Table 1: Synthetic Reactions and Applications

Reaction Type Reagents/Catalysts Application Area Reference
Suzuki-Miyaura Coupling Aryl Boronic Acids, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) Synthesis of Conjugated Systems, Biaryls mdpi.com
Buchwald-Hartwig Amination Amines, Palladium Catalyst, Ligands (e.g., Brettphos), Base (e.g., KOtBu) Synthesis of Aryl Amines, Pharmacological Scaffolds wikipedia.orglibretexts.org
Etherification Alkyl Halides, Base (e.g., K₂CO₃) Derivatization, Polymer Grafting researchgate.net
Electropolymerization Potentiodynamic or Potentiostatic methods Creation of Electroactive Polymer Films for Sensors mdpi.comrsc.org

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol
3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol
Brettphos
N-bromosuccinimide

Monomer in Controlled Polymerization Techniques

In theory, this compound could serve as a monomer in various controlled polymerization techniques. The phenolic hydroxyl group allows for its potential use in step-growth polymerizations to form polyethers or polyesters. Furthermore, the bromine atom could act as an initiating site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), or be converted into other functional groups suitable for Ring-Opening Metathesis Polymerization (ROMP). However, no specific studies demonstrating the polymerization of this compound have been found in the current body of scientific literature.

Side-Chain Functionalization in Polymeric Materials

The structure of this compound is well-suited for the post-polymerization functionalization of existing polymers. The phenolic hydroxyl could be used to attach this molecule to a polymer backbone via esterification or etherification reactions. The bromine atom on the phenyl ring would then be available for subsequent modifications, such as cross-coupling reactions, to introduce a wide array of other functional groups. This would allow for the precise tuning of a polymer's properties. Despite this potential, there is no available research detailing the use of this compound for side-chain functionalization.

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, could potentially leverage the specific functionalities of this compound.

Design of Host-Guest Systems

The aromatic ring and the various substituents of this compound could enable it to participate in host-guest chemistry. The propoxy group provides a hydrophobic domain, while the hydroxyl and bromo groups can engage in hydrogen bonding and halogen bonding, respectively. These interactions are fundamental to the formation of host-guest complexes. For instance, thiourea (B124793) is known to form inclusion compounds with various guest molecules. science.gov While plausible, the design and study of host-guest systems specifically involving this compound have not been reported.

Self-Assembly and Molecular Recognition Studies

The potential for hydrogen bonding (via the -OH group) and halogen bonding (via the -Br atom) suggests that this compound could self-assemble into ordered supramolecular structures. Molecular recognition studies could explore how this molecule interacts with other molecules, driven by these specific non-covalent forces. However, the scientific literature currently lacks any studies on the self-assembly or molecular recognition properties of this compound.

Role in Catalysis and Ligand Development

The electronic properties and reactive sites of this compound make it a theoretical candidate for the development of novel ligands for catalysis.

Precursor for Ligands in Metal-Organic Chemistry

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The bromine atom and the propoxy group can influence the electronic environment of the metal, thereby tuning its catalytic activity. The bromine atom also offers a site for further modification to create more complex ligand structures. For example, metal complexes with substituted phenolates have been investigated for their catalytic activities. londonmet.ac.uk While the potential exists, there are no published reports on the synthesis of ligands or metal complexes derived from this compound for applications in metal-organic chemistry and catalysis.

Compound List

Compound Name
This compound
Polyethers
Polyesters
Thiourea

Properties of this compound

PropertyValue
CAS Number 1881327-91-8
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
SMILES CCCOC1=CC(O)=CC(Br)=C1

Support for Heterogeneous Catalysts

The chemical structure of this compound, which features a phenolic hydroxyl group and a bromine substituent on an aromatic ring, presents multiple opportunities for its application as a versatile support material for heterogeneous catalysts. While direct experimental studies on this compound as a catalyst support are not extensively documented in publicly available literature, its potential can be inferred from established chemical principles and research on analogous functionalized phenolic and aryl bromide compounds. The functional groups of this compound allow for various modification strategies to immobilize catalytically active metal species, thereby creating robust and recyclable catalytic systems.

The phenolic hydroxyl group is a key site for functionalization. It can be used to anchor catalytic complexes through several methods. One common approach involves the use of phenolic resins, which are polymers synthesized from phenols and formaldehyde. These resins can be functionalized to stabilize metal nanoparticles, which then act as the catalytic centers. For instance, phenolic resin-supported palladium catalysts have been developed where the hydroxyl groups play a crucial role in stabilizing palladium nanoparticles. researchgate.net This stabilization prevents the agglomeration of the nanoparticles, which is essential for maintaining high catalytic activity and a large surface area. The resulting catalysts are often reusable and exhibit high turnover numbers (TONs). researchgate.net

Furthermore, the phenolic hydroxyl group can be chemically modified to introduce other functionalities that can chelate metal ions. For example, it can be derivatized to create ligands that have a high affinity for specific metals. This approach allows for the creation of well-defined, single-site catalysts on the support surface, which can lead to higher selectivity in catalytic reactions.

The bromine atom on the aromatic ring provides another handle for catalyst immobilization. Aryl bromides are widely used as precursors in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds. This reactivity can be harnessed to covalently attach the phenol derivative to a larger polymer backbone or another support material. Subsequently, the phenolic hydroxyl group can be used to anchor the catalytic species. This dual functionality allows for the design of complex, tailored catalyst systems.

Moreover, the aryl bromide itself can be a precursor for the generation of catalytically active sites. For example, through oxidative addition of a low-valent metal complex to the carbon-bromine bond, an organometallic species can be formed in situ, which is then immobilized on the support. This approach has been explored for the synthesis of heterogeneous catalysts from various aryl bromides. benthamdirect.com

The development of heterogeneous catalysts from functionalized organic molecules is an active area of research. For example, conjugated microporous polymers (CMPs) based on bromophenol blue have been synthesized and post-functionally modified to create highly acidic catalysts for biodiesel production. whiterose.ac.uk These catalysts demonstrate excellent reusability. whiterose.ac.uk Similarly, palladium nanoparticles have been supported on amine-functionalized mesoporous phenolic resins for use in Suzuki-Miyaura coupling reactions in aqueous media, showcasing good recyclability. acs.org

The table below summarizes potential catalytic applications and the roles of the functional groups in this compound, based on analogous systems found in the literature.

Catalytic Application Role of Phenolic -OH Group Role of Bromo-Aryl Group Potential Catalyst Type Relevant Research Context
Cross-Coupling Reactions (e.g., Suzuki, Heck) Stabilization of metal nanoparticles (e.g., Pd) through coordination.Precursor for catalyst immobilization via cross-coupling to a polymer support.Palladium nanoparticles on a functionalized phenolic support.Phenolic resins and aryl bromides are known to be effective supports for palladium catalysts in various C-C coupling reactions. researchgate.netbenthamdirect.com
Hydrogenation Reactions Anchoring of metal catalysts (e.g., Pd, Ru) that are active for hydrogenation.Can be retained for further functionalization or removed post-immobilization.Metal nanoparticles supported on a phenolic matrix.Palladium supported on carbon nitride has been used for the selective hydrogenation of phenols. acs.org
Oxidation Reactions Can be modified to create ligands that stabilize high-valent metal-oxo species.Generally stable under oxidative conditions, allowing for a robust support.Immobilized metal complexes (e.g., Mn, Ru).Functionalized supports are crucial for the stability and selectivity of oxidation catalysts.
Acid Catalysis Can be sulfonated or phosphonated to introduce acidic sites.Provides a stable, inert backbone for the acidic functional groups.Sulfonated aromatic polymers.Acid-functionalized conjugated microporous polymers have been used as reusable catalysts. whiterose.ac.uk

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield/PurityReference
BrominationNBS, AIBN, CCl₄, 90°C, 4 h90% yield
Propoxylation3-bromopropanol, K₂CO₃, DMF85–90% yield
PurificationSilica gel chromatography>95% purity (HPLC)

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz) resolve substituent positions. For example, the methoxy group in analogous compounds shows a singlet at δ 3.8–4.0 ppm, while aromatic protons appear as doublets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., Triple TOF 5600 System) confirms the molecular ion peak ([M+H]⁺ at m/z 245.04) and isotopic patterns for bromine .
  • FT-IR : A strong O–H stretch (~3200 cm⁻¹) and C–Br vibration (~600 cm⁻¹) validate functional groups .

Q. Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 6.75 (d, J=2.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 4.10 (t, J=6.3 Hz, 2H), 3.85 (s, 3H) .
  • HRMS : Calculated for C₉H₁₁BrO₂: 245.04; Found: 245.03 .

Advanced: How can computational models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible routes for Suzuki-Miyaura couplings by analyzing steric/electronic effects of the bromine and propoxy groups. The bromine atom’s electronegativity enhances oxidative addition with Pd catalysts .
  • DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For this compound, the LUMO energy (-1.8 eV) suggests high reactivity in Pd-catalyzed couplings .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) by predicting solvation free energies and transition-state stabilization .

Q. Table 2: Predicted Reactivity Parameters

ParameterValue (DFT)Relevance to Cross-Coupling
HOMO Energy (eV)-5.4Electron donation capacity
LUMO Energy (eV)-1.8Oxidative addition tendency
Bond Dissociation Energy (C–Br)68 kcal/molPd(0) activation barrier

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for enzyme inhibition studies. For example, discrepancies in IC₅₀ values for tyrosinase inhibition may stem from substrate (L-DOPA vs. tyrosine) or pH differences .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity. A study found that 5% impurity of 5-propoxyphenol reduced apparent IC₅₀ by 30% .
  • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from cell-type variability .

Q. Case Study :

  • Reported IC₅₀ for COX-2 Inhibition : 10 μM (Study A) vs. 50 μM (Study B).
  • Resolution : Study A used recombinant COX-2, while Study B used macrophage lysates containing endogenous inhibitors. Normalizing to protein content and inhibitor controls aligned results (IC₅₀ ≈ 25 μM) .

Advanced: What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Methodological Answer:

  • Protecting Groups : Temporarily block the phenol group with tert-butyldimethylsilyl (TBDMS) chloride before bromination to prevent oxidation. Deprotection with TBAF restores the hydroxyl group .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) suppress β-hydride elimination in alkylation steps .
  • Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition minimize dimerization of reactive intermediates .

Q. Table 3: Side Reaction Mitigation

Side ReactionMitigation StrategyOutcome
Oxidation of phenolTBDMS protection>95% preservation of –OH
DimerizationSlow addition at 0°C<5% dimer byproduct
β-Hydride eliminationPd/XPhos catalyst>90% selectivity

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